REACTION_CXSMILES
|
C(O[C:4](=[O:13])[CH:5]=[C:6](OC)[C:7]([F:10])([F:9])[F:8])C.[C:14]([O:18][CH3:19])(=[O:17])[CH2:15][SH:16].[OH-].[K+].OS(O)(=O)=O>CO.O>[CH3:19][O:18][C:14]([C:15]1[S:16][C:6]([C:7]([F:8])([F:9])[F:10])=[CH:5][C:4]=1[OH:13])=[O:17] |f:2.3|
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Name
|
|
Quantity
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9.6 g
|
Type
|
reactant
|
Smiles
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C(C)OC(C=C(C(F)(F)F)OC)=O
|
Name
|
|
Quantity
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4.3 mL
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Type
|
reactant
|
Smiles
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C(CS)(=O)OC
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Name
|
|
Quantity
|
75 mL
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Type
|
solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
The reaction mixture is stirred overnight at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The mixture is extracted with EtOAc (2×250 mL)
|
Type
|
WASH
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Details
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The combined extracts are washed with saturated NaHCO3
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Type
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EXTRACTION
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Details
|
The washings are back-extracted with EtOAc
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Type
|
WASH
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Details
|
The combined organic layers are washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1SC(=CC1O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |